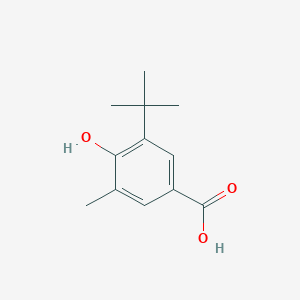

5-(Tert-butyl)-4-hydroxy-M-toluic acid

Description

5-(Tert-butyl)-4-hydroxy-M-toluic acid (C₁₂H₁₆O₃) is a substituted toluic acid derivative characterized by a hydroxyl group at the 4-position and a tert-butyl group at the 5-position of the aromatic ring. This compound belongs to the broader class of butyl hydroxy acids, which are noted for their applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No. |

13423-76-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-tert-butyl-4-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)6-9(10(7)13)12(2,3)4/h5-6,13H,1-4H3,(H,14,15) |

InChI Key |

GGGUNKQEEMUVIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

4-Hydroxy-M-toluic Acid Derivatives

- 4-Hydroxy-M-toluic Acid : Lacks the tert-butyl group at position 3. Its glucose ester derivatives (e.g., tetra-acetyl-d-glucose esters) exhibit distinct melting points and optical rotations (m.p. 147°, [α]D +33° in chloroform) .

- 5-(Tert-butyl)-4-hydroxy-M-toluic Acid: The tert-butyl group increases molecular weight (C₁₂H₁₆O₃ vs. C₈H₈O₃ for unsubstituted 4-hydroxy-M-toluic acid) and lipophilicity, likely reducing aqueous solubility compared to its non-tert-butyl counterpart .

2(3)-Tert-butyl-4-hydroxyanisole (BHA)

- BHA (C₁₁H₁₆O₂): Contains a methoxy group instead of a carboxylic acid. BHA is a well-studied antioxidant that elevates glutathione S-transferase and epoxide hydratase activities in rodents, aiding detoxification of carcinogens .

- This compound : The carboxylic acid group may confer different reactivity (e.g., salt formation or esterification) compared to BHA’s methoxy group. Biological effects of the tert-butyl substituent in this compound remain uncharacterized but could parallel BHA’s enzyme-modulating properties .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*LogP values are inferred from structural analogs.

Solubility and Stability

- Solubility : The tert-butyl group in this compound likely reduces water solubility compared to 4-hydroxy-M-toluic acid but improves solubility in organic solvents, akin to BHA .

- Acidity: The carboxylic acid group (pKa ~4–5) and hydroxyl group (pKa ~10) suggest pH-dependent reactivity, differing from BHA’s phenolic hydroxyl (pKa ~10) and lack of ionizable carboxyl groups .

Preparation Methods

Hydroxylation Strategies

Introducing the hydroxyl group at position 4 demands precision to avoid undesired side reactions. A two-step nitration-reduction sequence, adapted from the synthesis of N-(3-hydroxyphenyl) acetamide, offers a pathway:

-

Nitration : Protect the carboxylic acid of m-toluic acid as a methyl ester to direct electrophilic substitution. Nitration at position 4 (para to the methyl group) is achieved using nitric acid in sulfuric acid.

-

Reduction : Reduce the nitro group to an amine using hydrogenation (e.g., H₂/Pd-C) and hydrolyze to a hydroxyl group via acidic or basic conditions.

Optimization Considerations

-

Protecting Groups : Methyl esters prevent carboxylate interference during nitration.

-

Directing Effects : The methyl group at position 3 directs nitration to position 4.

Oxidation of Toluene Derivatives

As noted in preliminary descriptions, oxidation of substituted toluene derivatives provides an alternative route. For example, 3-methyl-5-tert-butyltoluene can be oxidized to the corresponding benzoic acid using potassium permanganate (KMnO₄) in acidic or alkaline conditions. However, this method risks over-oxidation of sensitive functional groups, necessitating careful control of reaction parameters.

Oxidation Conditions

-

Reagent : KMnO₄ (1.5–2.0 equiv)

-

Solvent : Water or aqueous acetone

-

Temperature : 60–100°C

-

Yield : Highly variable (50–70%)

Stepwise Synthesis and Process Optimization

Route 1: Sequential Functionalization

-

Methyl Ester Formation :

m-Toluic acid is esterified with methanol using p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux (70–80°C, 12 hours). -

Hydroxylation :

The methyl ester undergoes nitration at position 4, followed by reduction to an amine and hydrolysis to a hydroxyl group. -

tert-Butyl Introduction :

The phenolic intermediate reacts with tert-butanol and sulfuric acid at 50°C for 24 hours. -

Ester Hydrolysis :

The methyl ester is hydrolyzed back to the carboxylic acid using NaOH or HCl.

Overall Yield : ~65–70% (four steps)

Route 2: Direct Alkylation-Oxidation

-

Alkylation of m-Cresol :

m-Cresol (3-methylphenol) is alkylated with tert-butanol and sulfuric acid, yielding 5-tert-butyl-4-methylphenol. -

Oxidation to Carboxylic Acid :

The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ in alkaline conditions.

Challenges :

-

Over-oxidation of the tert-butyl group.

-

Poor regioselectivity during alkylation.

Catalytic Systems and Solvent Effects

Catalyst Performance

Solvent Selection

-

Methanol/Ethanol : Ideal for esterification and hydroxylation due to polar protic nature.

-

Toluene : Enhances Friedel-Crafts alkylation by stabilizing carbocation intermediates.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group at position 5 creates steric congestion, slowing subsequent reactions. Strategies include:

Regioselectivity

Competing directing effects (e.g., hydroxyl vs. carboxylic acid) complicate substitution patterns. Solutions involve:

-

Sequential protection/deprotection of functional groups.

-

Leveraging meta-directing effects of electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-butyl)-4-hydroxy-m-toluic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of m-toluic acid derivatives with tert-butyl groups under acidic conditions . Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst choice (e.g., AlCl₃ or H₂SO₄). Yield optimization requires monitoring via HPLC or LC-MS to detect intermediates like 4-hydroxy-m-toluic acid . Purity can be enhanced via recrystallization in ethanol/water mixtures, with characterization by melting point (103–106°C, similar to structural analogs) and ¹H NMR (e.g., tert-butyl singlet at δ 1.3 ppm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds.

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products (e.g., de-alkylation or hydroxylation byproducts) .

- Light sensitivity : UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm) to detect photo-isomerization.

Advanced Research Questions

Q. What analytical contradictions arise when interpreting NMR and mass spectrometry data for this compound, and how can they be resolved?

- Methodological Answer : Common contradictions include:

- NMR signal splitting : Steric hindrance from the tert-butyl group may cause unexpected coupling patterns. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass spectrometry anomalies : In-source fragmentation of the labile hydroxyl group can produce [M-H₂O]+ peaks. High-resolution MS (HRMS) with ESI+ ionization is recommended for accurate mass confirmation .

- Purity discrepancies : HPLC retention time shifts due to residual solvents (e.g., acetic acid). Cross-validate with Karl Fischer titration for water content .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model the electronic effects of the hydroxyl and tert-butyl groups on aromatic electrophilic substitution. Focus on frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular docking : If studying enzyme interactions (e.g., cytochrome P450), employ AutoDock Vina with crystal structures (PDB IDs) to simulate binding affinities. Validate with in vitro assays using liver microsomes .

Q. How can researchers address conflicting data in solvent-dependent solubility studies?

- Methodological Answer : Contradictions often stem from:

- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to correlate experimental solubility (e.g., in DMSO vs. ethyl acetate) with polarity/hydrogen-bonding capacity .

- Dynamic light scattering (DLS) : Use DLS to detect micelle formation in aqueous solutions, which may falsely indicate higher solubility. Confirm with saturation shake-flask methods .

Experimental Design & Data Validation

Q. What strategies minimize batch-to-batch variability in large-scale synthesis for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., stoichiometry, agitation rate) and identify critical quality attributes (CQAs) .

Q. How should researchers validate the antioxidant activity of this compound in biological assays?

- Methodological Answer :

- DPPH/ABTS assays : Compare radical scavenging activity to Trolox standards, but account for interference from the phenolic hydroxyl group via blank corrections .

- Cellular assays : Use HepG2 cells with ROS-sensitive probes (e.g., DCFH-DA). Validate results with Western blotting for Nrf2/Keap1 pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.